Bambuterol, a prodrug of the β2-adrenoceptor agonist terbutaline, is designed to provide sustained bronchodilation with a favorable side-effect profile for the treatment of asthma78. It is a bis-dimethyl carbamate ester that undergoes enzymatic hydrolysis to release the active drug, terbutaline, which is responsible for its therapeutic effects4. Bambuterol's unique pharmacokinetic properties allow for once-daily oral administration, making it a convenient option for patients with asthma8.
Bambuterol Monocarbamate is primarily studied in the context of its hydrolysis reaction catalyzed by BChE. [] This enzymatic hydrolysis leads to the formation of Terbutaline, the pharmacologically active metabolite of Bambuterol. [, ] The rate of hydrolysis is enantioselective, with (R)-MONO exhibiting a faster rate than (S)-MONO. [] Detailed analysis of other chemical reactions involving MONO remains unexplored.
Bambuterol is hydrolyzed by butyrylcholinesterase (BChE) to its active form, terbutaline, which then exerts its effects as a β2-adrenoceptor agonist4. The hydrolysis process is stereoselective, with the (R)-enantiomer being metabolized faster than the (S)-enantiomer1. This prodrug is also a potent inhibitor of cholinesterases, particularly BChE, which plays a role in its pharmacodynamics56. The inhibition of BChE by bambuterol and its monocarbamate metabolites (MONO) contributes significantly to the prolonged duration of action of the drug1. The asymmetric synthesis of R-monocarbamate bambuterol (R-MONO) has been explored to potentially enhance the anti-asthma effects of the drug3.
Bambuterol has been approved for the treatment of asthma in several countries and has demonstrated efficacy in improving lung function with a 24-hour duration of action48. It has been shown to be effective in increasing peak expiratory flow (PEF) and forced expiratory volume in one second (FEV1) in asthmatic patients, with a lower incidence of side effects compared to other oral bronchodilators8.
The pharmacokinetics of bambuterol have been studied extensively, revealing that older patients may have higher plasma concentrations of terbutaline over a dose interval at steady-state4. Additionally, bambuterol's interactions with different genotypes of human serum cholinesterase have been investigated, suggesting its potential use in cholinesterase genotyping5.
Studies have also examined the direct effects of bambuterol on tracheal smooth muscle in vitro, comparing its effects to those of terbutaline2. While terbutaline is known to cause relaxation of tracheal smooth muscle, the direct effects of bambuterol on this tissue remain controversial2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: